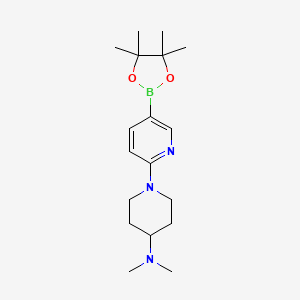
4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole
描述
4-(4-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a pyrazole ring
准备方法
The synthesis of 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyrazole ring. The final step involves methylation to introduce the methyl group on the pyrazole ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
4-(4-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The fluoro group can be substituted with other nucleophiles, such as phenoxide, to form new compounds. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like phenoxide. Major products formed from these reactions include amino derivatives and substituted phenyl-pyrazole compounds.
科学研究应用
4-(4-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways.
相似化合物的比较
4-(4-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole can be compared with other similar compounds such as:
4-Fluoro-3-nitrophenyl azide: Known for its applications in bioconjugation and surface engineering.
4-Fluoronitrobenzene: Used as an intermediate in the synthesis of various organic compounds.
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with different reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
属性
IUPAC Name |
4-(4-fluoro-3-nitrophenyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-13-6-8(5-12-13)7-2-3-9(11)10(4-7)14(15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCEOFTEDKAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Cyclobutylmethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B8161241.png)









![4,4-Difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B8161316.png)
